molecular formula C16H12ClN3O2S B5517903 4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzenesulfonamide

4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzenesulfonamide

Cat. No.: B5517903
M. Wt: 345.8 g/mol
InChI Key: SKNGKNMVKLAJBN-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzenesulfonamide is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinoline moiety linked to a benzenesulfonamide group through a Schiff base linkage. The presence of the chloro substituent on the benzene ring further enhances its chemical reactivity and potential biological activity.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Mechanism of Action

The mechanism of action of 4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzenesulfonamide primarily involves the inhibition of specific enzymes. For instance, its inhibition of carbonic anhydrase IX (CA IX) is achieved through binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzenesulfonamide stands out due to its unique combination of a quinoline moiety and a benzenesulfonamide group linked through a Schiff base. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-14-6-8-15(9-7-14)23(21,22)20-19-11-13-4-1-3-12-5-2-10-18-16(12)13/h1-11,20H/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNGKNMVKLAJBN-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.